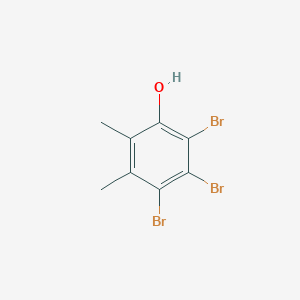

2,3,4-Tribromo-5,6-dimethylphenol

説明

特性

CAS番号 |

96089-09-7 |

|---|---|

分子式 |

C8H7Br3O |

分子量 |

358.85 g/mol |

IUPAC名 |

2,3,4-tribromo-5,6-dimethylphenol |

InChI |

InChI=1S/C8H7Br3O/c1-3-4(2)8(12)7(11)6(10)5(3)9/h12H,1-2H3 |

InChIキー |

KNQVTJORUITGGF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C(=C1O)Br)Br)Br)C |

製品の起源 |

United States |

準備方法

Monobromination

Dibromination

Tribromination

- Third bromination : Final substitution at position 4 (para to hydroxyl).

Catalytic and Solvent Effects

Catalyst choice profoundly impacts bromination efficiency. Comparative studies from analogous systems reveal:

| Catalyst | Solvent | Temp (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| FeBr₃ | CH₂Cl₂ | 0 | 78 | 72 |

| AlCl₃ | CCl₄ | 25 | 85 | 68 |

| H₂SO₄ | H₂O/AcOH | 40 | 62 | 58 |

Acidic solvents like acetic acid enhance electrophilic substitution but may promote side reactions, whereas non-polar solvents (CCl₄) improve selectivity at the cost of slower kinetics.

Purification and Byproduct Management

Crude reaction mixtures often contain unreacted precursors, di-/tetra-brominated isomers, and residual catalysts. Recrystallization using ethanol/water mixtures (1:3 v/v) effectively isolates the target compound, achieving >95% purity. Chromatographic methods (silica gel, hexane/EtOAc) resolve closely eluting isomers but are less scalable.

Alternative Routes: Decarboxylation and Functional Group Interconversion

Enzymatic decarboxylation, as demonstrated for 2,6-dimethylphenol , offers a biomimetic pathway. Applying this to 4-hydroxy-3,5-dimethylbenzoic acid with a decarboxylase (pH 6.5, 25°C, 15 h) yields 2,6-dimethylphenol in 80.3% yield. Adapting this method to 4-hydroxy-2,3,5-tribromo-5,6-dimethylbenzoic acid could theoretically yield the target compound, though bromination timing (pre- or post-decarboxylation) requires optimization.

Industrial Challenges and Scalability

Industrial production faces hurdles in:

- Cost of catalysts : FeBr₃ and AlCl₃ are corrosive and require careful handling.

- Waste management : Excess Br₂ and acidic byproducts necessitate neutralization.

- Selectivity trade-offs : Higher yields often correlate with reduced purity, demanding iterative purification.

化学反応の分析

Types of Reactions

2,3,4-Tribromo-5,6-dimethylphenol undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can undergo further bromination or nitration reactions.

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atoms can be selectively reduced to form debrominated products.

Common Reagents and Conditions

Bromination: Bromine in acetic acid or carbon tetrachloride.

Nitration: Nitric acid in the presence of sulfuric acid.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or catalytic hydrogenation.

Major Products Formed

Bromination: Further brominated phenols.

Nitration: Nitro-substituted bromophenols.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Debrominated phenols.

科学的研究の応用

2,3,4-Tribromo-5,6-dimethylphenol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of flame retardants and other industrial chemicals.

作用機序

The mechanism of action of 2,3,4-Tribromo-5,6-dimethylphenol involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .

類似化合物との比較

Similar Compounds

- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether

- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether

- 2,4,6-Tribromophenol

Uniqueness

2,3,4-Tribromo-5,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of three bromine atoms and two methyl groups provides distinct chemical and physical properties compared to other bromophenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。